![molecular formula C17H24N2O2 B4712999 N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4712999.png)
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
Studies: Further studies are needed to fully elucidate the mechanism of action of N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on downstream signaling pathways.
Conclusion
This compound is a promising experimental drug for the treatment of B-cell malignancies. Its high potency and selectivity for BTK make it an attractive candidate for further development, and preclinical studies have demonstrated its ability to induce apoptosis and inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, like all experimental drugs, this compound has limitations and challenges in lab experiments. For example, its efficacy may be affected by factors such as tumor heterogeneity, drug resistance, and toxicity. In addition, the optimal dosing and treatment schedule for this compound may vary depending on the specific cancer type and stage.
将来の方向性
There are several potential future directions for the development of N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a cancer therapy. These include:
1. Combination therapies: this compound may be used in combination with other anti-cancer agents to enhance its efficacy and overcome drug resistance.
2. Biomarker identification: The identification of biomarkers that predict response to this compound may help to personalize treatment and improve patient outcomes.
3. Clinical trials: The results of preclinical studies have been promising, and clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
4.
科学的研究の応用
N-(tert-butyl)-1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK activity and suppression of B-cell receptor signaling. In vitro and in vivo studies have shown that this compound induces apoptosis (programmed cell death) in B-cell lymphoma cells and inhibits their growth and proliferation. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
特性
IUPAC Name |
N-tert-butyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-6-12(2)8-14(7-11)19-10-13(9-15(19)20)16(21)18-17(3,4)5/h6-8,13H,9-10H2,1-5H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUYZWQDZJXHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。